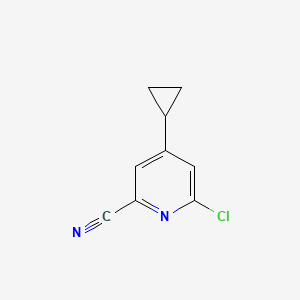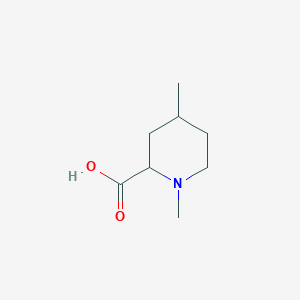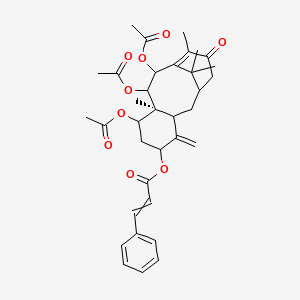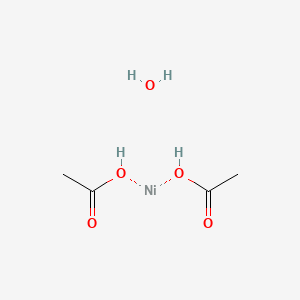![molecular formula C12H23FN2 B14789351 [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine: is a chemical compound that features a cyclohexyl group bonded to a methanamine moiety, with a piperidyl ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a series of reactions starting from cyclohexanone and ammonia, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the piperidyl ring is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the piperidyl ring or the cyclohexyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom on the piperidyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidyl or cyclohexyl derivatives.
Substitution: Formation of substituted piperidyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain neurotransmitters.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacology: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of other complex molecules.
Agriculture: Potential use as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the piperidyl and cyclohexyl groups provide structural stability. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[1-(4-Chloro-1-piperidyl)cyclohexyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[1-(4-Methyl-1-piperidyl)cyclohexyl]methanamine: Contains a methyl group instead of fluorine.
[1-(4-Hydroxy-1-piperidyl)cyclohexyl]methanamine: Features a hydroxy group in place of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine enhances its lipophilicity and metabolic stability compared to its analogs.
Binding Affinity: The fluorine atom increases the compound’s binding affinity to molecular targets, making it more potent in its biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H23FN2 |
|---|---|
Peso molecular |
214.32 g/mol |
Nombre IUPAC |
[1-(4-fluoropiperidin-1-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23FN2/c13-11-4-8-15(9-5-11)12(10-14)6-2-1-3-7-12/h11H,1-10,14H2 |
Clave InChI |
JDROJIMXGVJSOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)N2CCC(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)


![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)


![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
